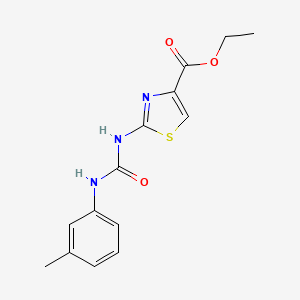

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

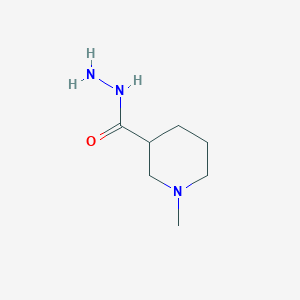

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant due to their diverse biological activities, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Molecular Structure Analysis

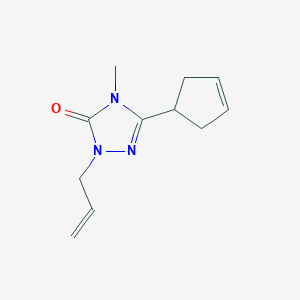

The molecular structure of Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The specific orientation of the thiazole ring towards the target site can be influenced by the substituents at position-2 and -4 .科学的研究の応用

Synthesis and Characterization

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD. The synthesis process involves specific reactions that yield these compounds, which are then characterized to confirm their structure and properties. Computational studies using Density Functional Theory (DFT) have been employed to understand the molecule's geometry, electronic transitions, and nonlinear optical (NLO) properties, revealing significant NLO character and suggesting potential applications in technology due to their charge transfer capabilities (Haroon et al., 2019).

Antileukemic Activity

Compounds related to ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate have been studied for their antileukemic activity. Research indicates that derivatives containing specific structural units exhibit activity against leukemia P-388 tumor systems in mice. This suggests the potential of ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate derivatives in cancer therapy (Zee-Cheng & Cheng, 1979).

Antitumor Activity

Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are closely related to ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate, have been synthesized and tested for in vitro antitumor activity. These compounds demonstrated potential anticancer activity against various human tumor cell lines, highlighting the importance of ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate derivatives in developing new anticancer agents (El-Subbagh et al., 1999).

Corrosion Inhibition

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate derivatives have been evaluated as corrosion inhibitors, particularly in the context of industrial applications. Studies show that these compounds can significantly inhibit corrosion on metal surfaces, offering a protective layer that prevents degradation. This application is essential for extending the lifespan of metal components in various industrial processes (Dohare et al., 2017).

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets in the body.

Mode of Action

For instance, some thiazole derivatives act as inhibitors of certain enzymes, while others may bind to specific receptors, modulating their activity .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Based on the known biological activities of thiazole derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially including modulation of enzyme activity, alteration of receptor signaling, and impacts on cell proliferation or survival .

特性

IUPAC Name |

ethyl 2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIPCFCMKIYQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)

![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)

![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)

![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)